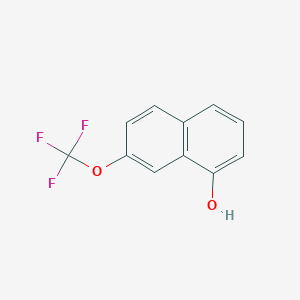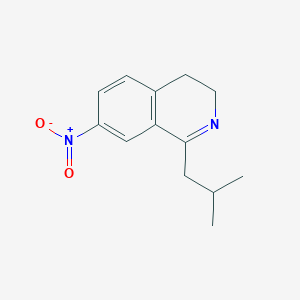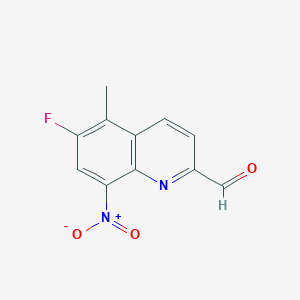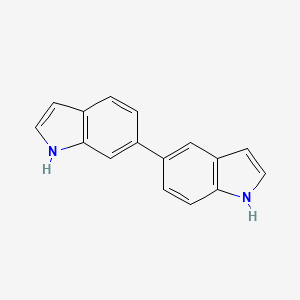
2-(Trifluoromethoxy)-8-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)-8-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure. The trifluoromethoxy group is known for its unique properties, including high lipophilicity and metabolic stability, making it a valuable moiety in various fields such as medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)-8-naphthol typically involves the introduction of the trifluoromethoxy group into the naphthol structure. One common method is the trifluoromethoxylation of naphthol derivatives using reagents such as bis(trifluoromethyl)peroxide. This reaction can be carried out under mild conditions, often at room temperature, without the need for catalysts or activators .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation processes using efficient and cost-effective reagents. The use of tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) as an OCF3-transfer reagent is one such method that has been explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)-8-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2-(Trifluoromethoxy)-8-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce the trifluoromethoxy group into various molecules, enhancing their properties.
Biology: The compound’s unique properties make it valuable in the study of biological systems and interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)-8-naphthol involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological systems. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-Fluoro-2-(trifluoromethoxy)acetic acid
- Trifluoromethyl ethers
- Trifluoromethyl triflate
Comparison: 2-(Trifluoromethoxy)-8-naphthol is unique due to its naphthol structure combined with the trifluoromethoxy group. This combination imparts distinct properties such as high lipophilicity and metabolic stability, making it more versatile in various applications compared to other similar compounds .
Properties
Molecular Formula |
C11H7F3O2 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
7-(trifluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6,15H |
InChI Key |
XWNXCQBZPRIRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)









![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)
